molecular formula C17H21NO3 B2927182 N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 1788674-54-3

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2927182
CAS No.: 1788674-54-3
M. Wt: 287.359
InChI Key: YHWJJHLMIVFJAU-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is an organic compound that features a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is unique due to the combination of the furan ring and methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions and reactivity patterns not observed in simpler analogs.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13(11-15-9-10-21-12-15)18-17(19)8-5-14-3-6-16(20-2)7-4-14/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWJJHLMIVFJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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